molecular formula C18H18FN5O B2785265 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline CAS No. 2380168-15-8

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline

Cat. No.: B2785265
CAS No.: 2380168-15-8
M. Wt: 339.374
InChI Key: VPUNDAIUGCWSBH-UHFFFAOYSA-N
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Description

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a chemical compound with the molecular formula C18H17FN4O It is known for its unique structure, which includes a quinoxaline core substituted with a piperidine ring and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is attached through etherification reactions, typically using fluoropyrimidine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline: Similar structure but lacks the methyl group on the quinoxaline core.

    2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine: Contains a pyrimidine core instead of a quinoxaline core.

    2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile: Features a pyridine core with a nitrile group.

Uniqueness

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is unique due to its specific combination of a quinoxaline core, piperidine ring, and fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNDAIUGCWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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